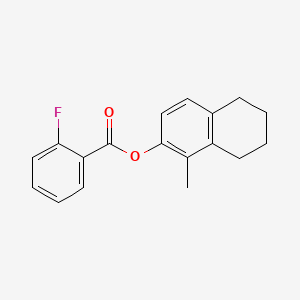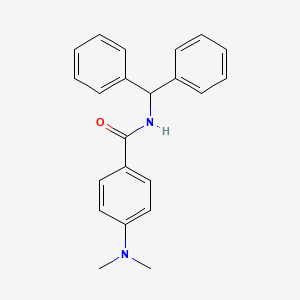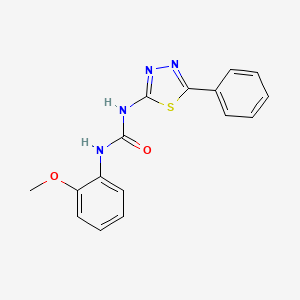
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, also known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thiadiazole urea derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the modulation of various signaling pathways and molecular targets in cells. In cancer cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the expression and activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also induces the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In inflammation cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also inhibits the activity of COX-2, which is an enzyme that produces pro-inflammatory prostaglandins. In diabetes cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea enhances the expression and activity of insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also enhances the expression and activity of glucose transporter 4 (GLUT4), which is responsible for glucose uptake in cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits cell proliferation, migration, and invasion. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also induces cell cycle arrest and apoptosis in cancer cells. In inflammation cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells into inflamed tissues. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also reduces the production of reactive oxygen species (ROS) and oxidative stress in cells. In diabetes cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea enhances insulin sensitivity and glucose uptake in cells. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also reduces the production of ROS and oxidative stress in cells.
実験室実験の利点と制限
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is also readily available and can be easily modified to obtain derivatives with improved activity and selectivity. However, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also has some limitations such as its poor solubility in water and its potential for off-target effects due to its promiscuous nature.
将来の方向性
There are several future directions for N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea research such as the development of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea derivatives with improved activity and selectivity, the investigation of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea's potential in other diseases such as neurodegenerative diseases and infectious diseases, and the exploration of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea's mechanism of action at the molecular level. Additionally, the use of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成法
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step reaction process starting from 2-methoxyaniline and 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction involves the coupling of the two compounds through a urea linkage using an appropriate coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final product is obtained through purification and isolation processes such as recrystallization or column chromatography.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-tumor effects through the inhibition of angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In diabetes research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-diabetic effects through the enhancement of insulin sensitivity and glucose uptake in cells.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-10-6-5-9-12(13)17-15(21)18-16-20-19-14(23-16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYAKRJTFSIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
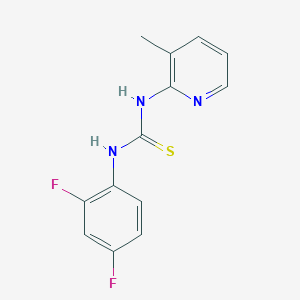
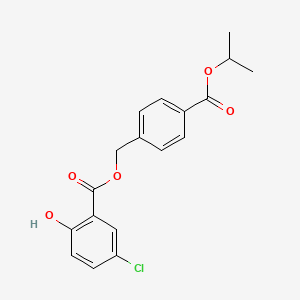
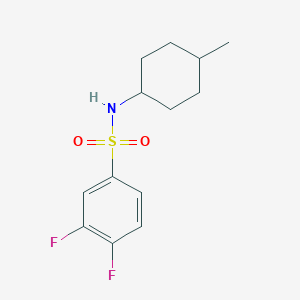
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
